4-Fluoro-2-hydrazinylpyridine
Overview
Description
4-Fluoro-2-hydrazinylpyridine is a fluorinated pyridine derivative with the molecular formula C5H6FN3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-hydrazinylpyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,4-dihalopyridines with hydrazine under controlled conditions. For instance, 2,4-dichloropyridine can be reacted with hydrazine hydrate in the presence of a base to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-hydrazinylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridyl derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridyl oxides, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
4-Fluoro-2-hydrazinylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-hydrazinylpyridine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
- 2-Fluoro-4-hydrazinylpyridine
- 2-Hydrazinylpyridine
- 4-Hydrazinylpyridine
Comparison: 4-Fluoro-2-hydrazinylpyridine is unique due to the presence of both fluorine and hydrazine functional groups, which impart distinct chemical reactivity and biological activity. Compared to its analogs, it often exhibits enhanced stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
(4-fluoropyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHAHPFQRQFJLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479262 | |
Record name | 4-Fluoro-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837364-92-8 | |
Record name | 4-Fluoro-2-hydrazinylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=837364-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2-hydrazinylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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